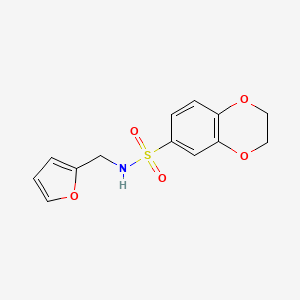

N-(furan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Description

N-(furan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core linked to a furan-2-ylmethyl substituent via a sulfonamide group. The furan moiety introduces a heteroaromatic character, which may influence electronic properties, solubility, and target binding compared to other substituents.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5S/c15-20(16,14-9-10-2-1-5-17-10)11-3-4-12-13(8-11)19-7-6-18-12/h1-5,8,14H,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEUJVMCJFTGLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized from furfural, which is derived from biomass.

Synthesis of Benzodioxine Moiety: The benzodioxine structure can be synthesized through cyclization reactions involving catechol derivatives and appropriate reagents under controlled conditions.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave radiation to accelerate the formation of ester and amide derivatives containing furan rings under mild conditions .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: Reduction reactions can convert the furan ring to dihydrofuran or tetrahydrofuran derivatives.

Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of substituted furan derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, or sulfonating agents are employed.

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, oxidized furanones, and reduced dihydrofuran or tetrahydrofuran compounds .

Scientific Research Applications

N-(furan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Industry: The compound is used in the production of pharmaceuticals, resins, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Antibacterial Activity

- Parent compound (3) : Exhibited moderate activity against E. coli (IC~50~ = 9.22 μg/mL) but was inactive against S. typhi and S. aureus .

- Derivative 5a (bromoethyl) : Most potent antibacterial analog, active against S. typhi, E. coli, and B. subtilis (IC~50~ = 9.22–9.66 μg/mL) .

- Derivative 5c (3-phenylpropyl) : Inactive against all tested bacterial strains .

Implications for Target Compound : The furan group’s polarity and smaller size compared to 3-phenylpropyl may improve bacterial membrane penetration, but its activity would depend on empirical testing.

Enzyme Inhibition

- Lipoxygenase Inhibition :

- α-Glucosidase Inhibition (Anti-Diabetic) :

- Acetylcholinesterase Inhibition (Alzheimer’s) :

Physicochemical Properties

- Molecular Weight: The target compound (C~14~H~15~NO~5~S) has a molecular weight of 309.34 g/mol, similar to analogs like 5c (C~23~H~23~NO~4~S, 409.49 g/mol) but smaller than chlorobenzenesulfonamides (e.g., 7l in : C~21~H~20~ClN~2~O~4~S~2~, 463.97 g/mol) .

Data Tables

Table 2: Substituent Effects on Enzyme Inhibition

| Substituent Type | Enzyme Targeted | Trend Observed |

|---|---|---|

| Aromatic (e.g., 3-phenylpropyl) | Lipoxygenase | Moderate inhibition (IC~50~ ~85–90 mM) |

| Halogenated (e.g., 4-chlorobenzyl) | Lipoxygenase | Similar to aromatic groups |

| Electron-Withdrawing (e.g., nitro) | α-Glucosidase | Moderate inhibition (IC~50~ ~80–86 μM) |

Biological Activity

N-(furan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C14H13NO4

Molecular Weight : 259.26 g/mol

Solubility : 37.6 µg/mL at pH 7.4

IUPAC Name : N-(furan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

The compound exhibits various biological activities that can be attributed to its structural features. The presence of the furan ring and benzodioxine moiety are crucial for its interaction with biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in disease processes.

Biological Activity Overview

-

Antiviral Activity :

- Recent studies indicate that compounds with similar structures have shown promising results against viral targets, particularly SARS-CoV-2. For instance, derivatives of furan-containing compounds have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro) with IC50 values in the low micromolar range .

- Anticancer Potential :

-

Antimicrobial Properties :

- Compounds with similar benzodioxine structures have demonstrated antimicrobial activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Study 1: Antiviral Efficacy

A study evaluated the activity of various furan derivatives against SARS-CoV-2 Mpro. The compound F8–B6, a structural analog, showed an IC50 value of 1.57 µM, indicating strong inhibitory potential against viral replication . This suggests that N-(furan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide may share similar antiviral properties.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| F8–B6 | 1.57 | Mpro Inhibitor |

| F8–B22 | 1.55 | Mpro Inhibitor |

Case Study 2: Anticancer Activity

Another study focused on sulfonamide derivatives revealed that certain compounds led to significant growth inhibition in human cancer cell lines. The mechanism was linked to the induction of apoptosis and interference with cellular signaling pathways .

Research Findings

Research indicates that the biological activity of N-(furan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is influenced by its ability to interact with various biological targets:

- Enzyme Inhibition : The compound's structure allows it to fit into enzyme active sites, potentially blocking substrate access.

- Cellular Uptake : Its lipophilicity may facilitate cellular uptake, enhancing its bioavailability and effectiveness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.